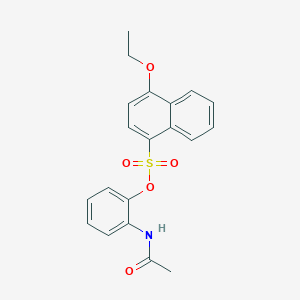
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonic acid ester linkage to an acetylamino-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 4-nitro-naphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 4-amino-naphthalene.
Ethoxylation: The amino group is then ethoxylated to form 4-ethoxy-naphthalene.
Sulfonation: The ethoxy-naphthalene undergoes sulfonation to introduce the sulfonic acid group.
Esterification: Finally, the sulfonic acid group is esterified with 2-acetylamino-phenol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
化学反应分析
Types of Reactions
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to the corresponding sulfonamide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 4-ethoxy-naphthalene-1-carboxylic acid.
Reduction: Products include 4-ethoxy-naphthalene-1-sulfonamide.
Substitution: Products depend on the nucleophile used, such as 4-ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester.
科学研究应用
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group may also play a role in binding to biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
- 4-Methoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-benzene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester
Uniqueness
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is unique due to the combination of its ethoxy-naphthalene core and the sulfonic acid ester linkage to an acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C20H19NO5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
(2-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-18-12-13-20(16-9-5-4-8-15(16)18)27(23,24)26-19-11-7-6-10-17(19)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22) |
InChI 键 |
QSZBXRJZYXRNQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME](/img/structure/B229148.png)

![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


![[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B229172.png)






